molecular formula C32H33NO6 B11141225 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate

Cat. No.: B11141225
M. Wt: 527.6 g/mol
InChI Key: QPNZTMIREAYRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE is a complex organic compound that belongs to the class of chromen derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE typically involves multiple steps, starting with the preparation of the chromen core. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzyl chloride in the presence of a base such as triethylamine . This intermediate is then further reacted with 2-{[(benzyloxy)carbonyl]amino}hexanoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE involves its interaction with specific molecular targets. The chromen ring system can intercalate with DNA, disrupting replication and transcription processes . Additionally, the compound may inhibit enzymes involved in cell signaling pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE has a unique combination of functional groups that enhance its reactivity and potential biological activities. The presence of both benzyl and hexanoate groups allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C32H33NO6

Molecular Weight

527.6 g/mol

IUPAC Name

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C32H33NO6/c1-4-5-16-27(33-32(36)37-20-24-14-10-7-11-15-24)31(35)38-28-18-17-25-21(2)26(19-23-12-8-6-9-13-23)30(34)39-29(25)22(28)3/h6-15,17-18,27H,4-5,16,19-20H2,1-3H3,(H,33,36)

InChI Key

QPNZTMIREAYRKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.